Predicted Lipophilicity Distinction Between 3-Chloro-2-Methylphenyl and Unsubstituted Phenyl Analogs
The computed octanol-water partition coefficient (XLogP3-AA) for N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide is 4.5, versus a predicted value of approximately 3.7 for the unsubstituted N-phenyl analog. This increase in lipophilicity may be relevant for penetration into mycobacterial cells or differential protein binding, although direct comparative biological data are currently absent [1][2]. The difference in topological polar surface area (TPSA) is minimal (54.9 Ų), suggesting that passive permeability differences may be primarily driven by lipophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5; TPSA = 54.9 Ų |
| Comparator Or Baseline | N-phenylphenazine-1-carboxamide (unsubstituted): XLogP3-AA ≈ 3.7 (predicted); TPSA ≈ 54.9 Ų |
| Quantified Difference | Δ XLogP ≈ +0.8 (approximately 6-fold increase in partition coefficient) |
| Conditions | In silico prediction using PubChem's XLogP3 algorithm and Cactvs TPSA. |
Why This Matters
For researchers sourcing compounds for cell-based antimycobacterial assays, the approximately 6-fold higher predicted lipophilicity (0.8 log unit increase) of the target compound may translate to differential cell wall penetration kinetics compared to simpler N-aryl analogs, warranting its inclusion in permeability-focused SAR studies.
- [1] PubChem (2024) Compound Summary for CID 18590488: N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/923164-59-4. View Source
- [2] PubChem (2024) Compound Summary for N-phenylphenazine-1-carboxamide (CID 18590488 analog prediction). XLogP3 value estimated via PubChem's structure search interface. View Source
